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AlGaN MOCVD Growth: Technical Support
Center
Welcome to the technical support center for AlGaN MOCVD growth. This resource provides

detailed troubleshooting guides and frequently asked questions (FAQs) to address common

challenges related to reducing dislocation density during your experiments.

General Troubleshooting FAQs
Q1: We are observing a very high threading dislocation density (TDD), typically >10¹⁰ cm⁻², in

our AlGaN epilayer. What are the primary factors to investigate?

A1: A high TDD in AlGaN epilayers grown by MOCVD is a common issue stemming from the

lattice and thermal mismatch with the substrate (e.g., sapphire, silicon). The primary areas to

investigate are:

Substrate & Nucleation: The quality of the initial AlN or GaN nucleation/buffer layer is critical.

An unoptimized buffer layer will translate its defects into the overlying AlGaN film.

Growth Conditions: Key MOCVD parameters such as temperature, pressure, and V/III ratio

directly influence adatom mobility and crystal formation, impacting defect generation.

Strain Management: The accumulation of tensile strain in thicker AlGaN layers can lead to

cracking and the formation of new dislocations.[1][2]
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Below is a general workflow for troubleshooting high TDD in your AlGaN growth process.
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High TDD Detected
(>10⁹ cm⁻²)

Step 1: Evaluate
Substrate & Buffer Layer

Is buffer layer quality
and surface morphology poor?

Step 2: Optimize
Growth Parameters

Is growth 2D and stable?

Step 3: Implement
Advanced Techniques

Is TDD still too high
for device requirements?

TDD Reduced
(<10⁸ cm⁻²)

No
Optimize Nucleation &

Annealing Temperature,
Thickness, V/III Ratio

Yes

Yes
Adjust Growth Temp,
Pressure, V/III Ratio

for AlGaN Layer

No

No Use Interlayers (SL, AlN)
or ELOG/Pendeo-Epitaxy

Yes
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ELOG Workflow

1. Initial AlGaN
Growth on Substrate

2. Deposit
Dielectric Mask

(e.g., SiO₂)

3. Pattern Mask
(Lithography)

4. Second Growth:
Vertical & Lateral

Overgrowth

5. Coalescence of
Growth Fronts

Low TDD
AlGaN Film
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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